

performance evaluation of 1,3,5-Tris(diphenylamino)benzene derivatives

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Compound of Interest

Compound Name: 1,3,5-Tris(diphenylamino)benzene

Cat. No.: B145324

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A Comprehensive Performance Evaluation of **1,3,5-Tris(diphenylamino)benzene** Derivatives as Hole Transport Materials

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) and its derivatives have emerged as a significant class of "starburst" molecules in the field of organic electronics. Their propeller-like, non-planar structure, high thermal stability, and excellent hole-transporting capabilities make them promising candidates for use in a variety of applications, including as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).^[1] This guide provides a comparative evaluation of the performance of various TDAB derivatives, supported by experimental data, detailed experimental protocols, and visualizations of key processes and relationships.

Performance Comparison of TDAB Derivatives

The performance of HTMs is critically dependent on their thermal, electrochemical, and photophysical properties. The following tables summarize key performance metrics for a selection of TDAB and related triarylamine derivatives from published research.

Thermal and Electrochemical Properties

Proper energy level alignment and high thermal stability are crucial for efficient and long-lasting electronic devices. The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM

should be well-aligned with the valence band of the perovskite or the emissive layer material to ensure efficient hole extraction. A high glass transition temperature (T_g) is indicative of good morphological stability at elevated operating temperatures.

Compound Name/Code	HOMO Level (eV)	Glass Transition Temp. (Tg) (°C)	Decomposition Temp. (Td) (°C)	Key Application	Reference
TDAB Core Derivatives					
1,3,5-Tris[4-(diphenylamino)phenyl]benzene	Not Specified	>100	Not Specified	Amorphous Material	[2] [3]
Methyl-substituted TDAB derivatives	Not Specified	>100	Not Specified	Amorphous Material	[2] [3]
Fluorene-based Derivatives					
TMF-1	-5.25	158	415	Perovskite Solar Cell	[4] [5] [6]
TDF-1	-5.24	196	450	Perovskite Solar Cell	[4] [5] [6]
TMF-2	-5.13	148	430	Perovskite Solar Cell	[4] [5] [6]
TDF-2	-5.11	185	455	Perovskite Solar Cell	[4] [5] [6]
Star-shaped Triarylaminines					
STR1	Not Specified	Lower than STR0	Not Specified	Perovskite Solar Cell	[7] [8]
STR0	Not Specified	Higher than STR1 &	Not Specified	Perovskite Solar Cell	[7] [8]

spiro-
OMeTADOther
Triarylamine
Derivatives

Compound 1 (decyloxy substituted)	-5.00	Not Specified	Not Specified	Perovskite Solar Cell	[9]
Compound 2 (decyloxy substituted)	-5.02	Not Specified	Not Specified	Perovskite Solar Cell	[9]
Compound 3 (phenothiazin e substituted)	-5.16	Not Specified	Not Specified	Perovskite Solar Cell	[9]

Device Performance and Hole Mobility

The ultimate test of an HTM's performance is its efficiency in a device. Key metrics include the power conversion efficiency (PCE) in solar cells and the external quantum efficiency (EQE) in OLEDs. Hole mobility (μh) is a measure of how quickly holes can move through the material, a critical factor for device performance.

Compound Name/Code	Hole Mobility (μh) ($\text{cm}^2 \text{V}^{-1} \text{s}^{-1}$)	Device Type	Power Conversion Efficiency (PCE) (%)	External Quantum Efficiency (EQE) (%)	Reference
Fluorene-based Derivatives					
TMF-1	5.08×10^{-5}	Perovskite Solar Cell	18.91	Not Applicable	[4] [5] [6]
TDF-1	4.20×10^{-5}	Perovskite Solar Cell	18.16	Not Applicable	[4] [5] [6]
TMF-2	4.84×10^{-5}	Perovskite Solar Cell	18.42	Not Applicable	[4] [5] [6]
TDF-2	5.52×10^{-5}	Perovskite Solar Cell	19.38	Not Applicable	[4] [5] [6]
Star-shaped Triarylaminines					
STR1	Not Specified	Perovskite Solar Cell	11.5	Not Applicable	[7] [8]
STR0	Not Specified	Perovskite Solar Cell	13.3	Not Applicable	[7] [8]
Other Triarylamine Derivatives					
Compound 1 (calculated)	1.08×10^{-2}	Perovskite Solar Cell	Not Tested	Not Applicable	[9]
Compound 2 (calculated)	4.21×10^{-2}	Perovskite Solar Cell	Not Tested	Not Applicable	[9]
Compound 3 (calculated)	5.93×10^{-5}	Perovskite Solar Cell	Not Tested	Not Applicable	[9]

Diphenylamin

O-

Fluorenylethy

lene

Derivatives

Dopant 5

Not Specified

Blue OLED

Not
Applicable

Not Specified

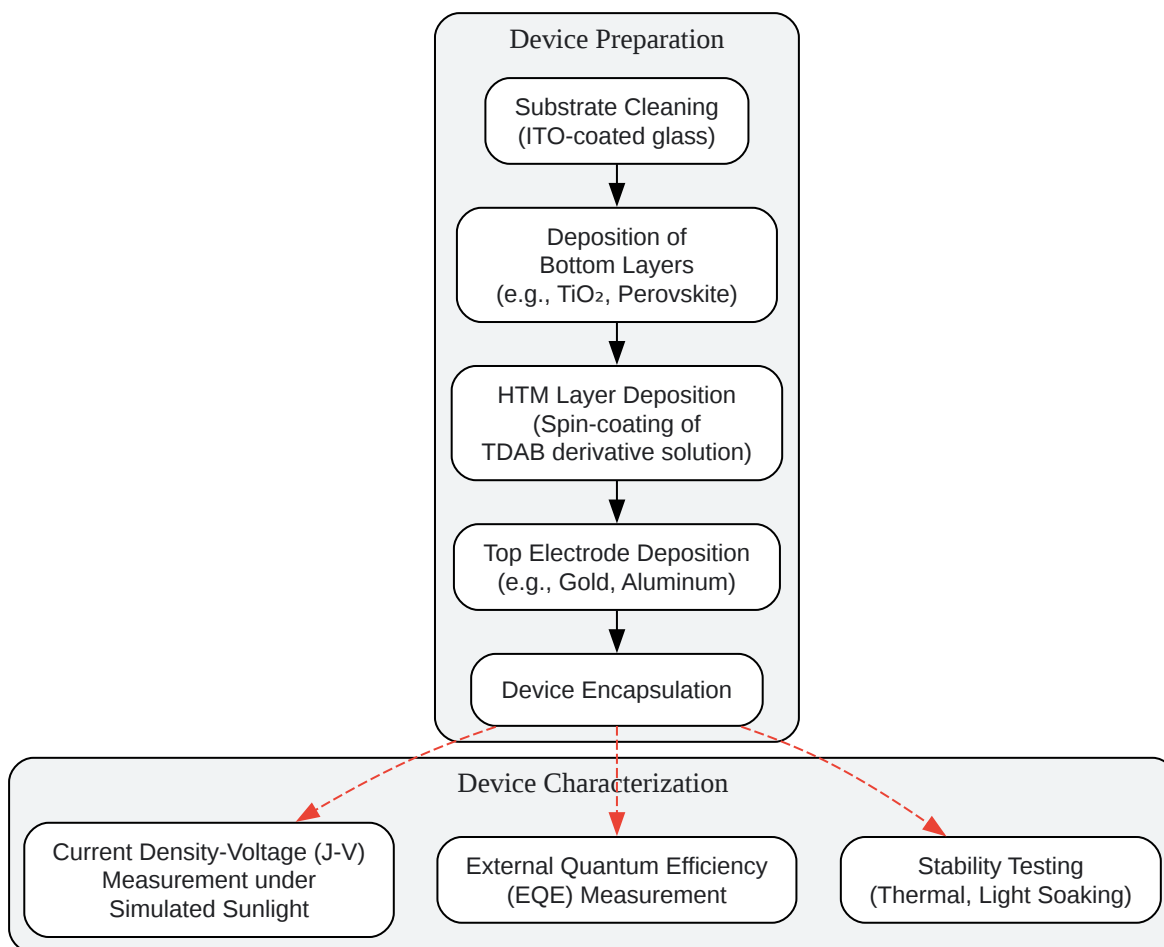
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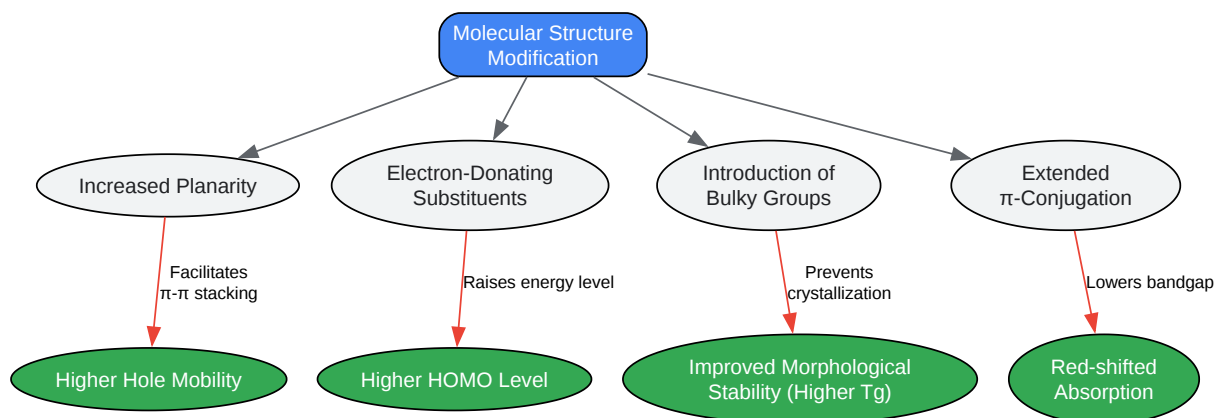
Experimental Protocols

Detailed and consistent experimental methodologies are essential for the accurate evaluation and comparison of materials.

Synthesis of TDAB Derivatives

The synthesis of TDAB derivatives typically involves a multi-step process. The following is a generalized workflow.





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